molecular formula C7H5BrF3NO B573006 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one CAS No. 1215205-35-8

3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one

Cat. No. B573006
M. Wt: 256.022
InChI Key: FTCGYBIUAXXLHH-UHFFFAOYSA-N
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Description

“3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one” is a chemical compound with the CAS Number: 1215205-35-8 . It has a molecular weight of 256.02 . The IUPAC name for this compound is 3-bromo-1-methyl-5-(trifluoromethyl)-2(1H)-pyridinone .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5BrF3NO/c1-12-3-4(7(9,10)11)2-5(8)6(12)13/h2-3H,1H3 . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature for this compound is at room temperature in an inert atmosphere .

Scientific Research Applications

Medicinal Chemistry Applications

Brominated pyridine derivatives, including structures similar to 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one, are foundational in the development of new medicinal compounds. They serve as key intermediates or core structures in the synthesis of bioactive molecules with potential therapeutic applications. For instance, pyridine scaffolds are utilized in designing compounds for treating a wide range of human diseases, owing to their ability to efficiently bind with different enzymes and receptors through numerous weak interactions, thereby eliciting an array of bioactivities. This versatility underscores their significance in drug discovery and the design of new therapeutic agents (Altaf et al., 2015; Abu-Taweel et al., 2022).

Agrochemical Research

Pyridine-based compounds are pivotal in agrochemical research, where they are employed as fungicides, insecticides, herbicides, and pesticides. The discovery and development of new agrochemicals often leverage the unique properties of pyridine derivatives to enhance the efficiency of novel lead compounds, meeting changing market requirements and ensuring agricultural sustainability. The process of intermediate derivatization methods showcases the innovative approaches taken to discover new pyridine-based agrochemicals that are effective in protecting crops from various pests and diseases (Guan et al., 2016).

Environmental and Toxicological Studies

In environmental and toxicological contexts, brominated pyridine derivatives, such as 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one, might be investigated for their behavior, fate, and potential toxic effects. Research into these compounds includes examining their presence as contaminants in environmental matrices, their degradation pathways, and their interactions with living organisms. Such studies are crucial for assessing the environmental impact and safety profiles of these chemicals, contributing to the development of regulations and guidelines for their use and disposal (Koch & Sures, 2018).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

3-bromo-1-methyl-5-(trifluoromethyl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NO/c1-12-3-4(7(9,10)11)2-5(8)6(12)13/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCGYBIUAXXLHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C(C1=O)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682421
Record name 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one

CAS RN

1215205-35-8
Record name 3-Bromo-1-methyl-5-(trifluoromethyl)-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215205-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-1-methyl-5-(trifluoromethyl)-1,2-dihydropyridin-2-one
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Synthesis routes and methods

Procedure details

To a solution of 3-bromo-2-hydroxy-5-(trifluoromethyl)pyridine (1.0097 g, 4.1724 mmol) in chloroform (20 mL) was added silver carbonate (1.1964 g, 4.3388 mmol) and methyl iodide (0.40 mL, 6.4 mmol). The reaction mixture was stirred at room temperature for two hours and then at 40° C. for 24 hours. Additional methyl iodide (0.40 mL, 6.4 mmol) was added and the reaction kept at 40° C. for an additional 15 hours. The reaction mixture was then diluted with dichloromethane, filtered through celite, and evaporated in vacuo. The crude product was purified via flash chromatography on silica gel (0 to 80% ethyl acetate in heptanes) to yield 0.5297 g (50%) of 3-bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one. 1H NMR (400 MHz, DMSO-d6) δ: 8.47 (d, J=0.9, 1H), 8.22 (d, J=2.5, 1H), 3.56 (s, 3H).
Quantity
1.0097 g
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.1964 g
Type
catalyst
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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